![molecular formula C16H15FN4O B5084194 6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)

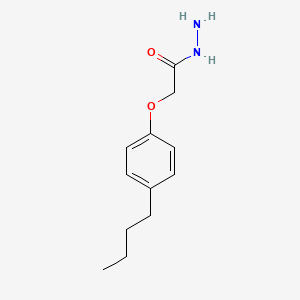

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related dihydropyrano[2,3-c]pyrazole derivatives often involves multicomponent reactions (MCRs) utilizing catalysts like trisodium citrate dihydrate or ionic liquids for efficiency and eco-friendliness. These methods provide high yields under mild conditions, showcasing the adaptability and versatility of synthetic strategies in constructing complex molecular scaffolds like dihydropyrano[2,3-c]pyrazoles (Kumar et al., 2018).

Molecular Structure Analysis

Spectroscopic and structural investigations, including FT-IR, NMR, X-ray crystallography, and computational methods such as density functional theory (DFT), have been employed to elucidate the molecular structure of dihydropyrano[2,3-c]pyrazole derivatives. These studies confirm the planarity of the pyrazole and pyran rings and provide detailed insights into the electronic and spatial configuration of these molecules (Ratnesh Kumar et al., 2020).

Chemical Reactions and Properties

Dihydropyrano[2,3-c]pyrazoles are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions to yield a wide range of biologically active molecules. Their reactivity is often exploited in the synthesis of heterocyclic compounds, which are of significant interest due to their pharmacological properties (Patel, 2017).

Physical Properties Analysis

The physical properties of dihydropyrano[2,3-c]pyrazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug development and other areas. These characteristics are determined through experimental methods, including solvatochromic studies, which also provide insights into the solute-solvent interactions and the impact of solvent polarity on the compound's behavior (Kumari et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including their stability, reactivity, and interactions with biological targets, are investigated through a combination of experimental and computational methods. Molecular docking studies, for example, are utilized to predict the interaction of dihydropyrano[2,3-c]pyrazole derivatives with specific enzymes or receptors, indicating their potential as pharmaceutical agents (Ratnesh Kumar et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of CHEMBL4286587, also known as CCG-113434, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are all key processes in cancer metastasis .

Mode of Action

CCG-1423, a compound similar to CCG-113434, acts by inhibiting the nuclear import of myocardin-related transcription factor A (MRTF-A) and MRTF-B . This is achieved by binding specifically to the nuclear localization signal (NLS) of MRTF-A/B, thereby preventing their interaction with importin α/β1 . This action occurs when the G-actin pool is depleted .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-113434. This pathway is involved in the regulation of gene expression, cell cycle progression, and cytoskeletal dynamics . By inhibiting this pathway, CCG-113434 can disrupt these processes and potentially halt the progression of diseases such as cancer .

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-113434 can lead to a decrease in cell adhesion, migration, and invasion, which are key processes in cancer metastasis . This can result in the suppression of cancer cell growth and the prevention of metastasis .

Action Environment

The action of CCG-113434 can be influenced by various environmental factors. For instance, the presence of G-actin can block the binding of CCG-113434 to MRTF-A/B, thereby reducing its inhibitory effect . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also impact the efficacy and stability of CCG-113434.

Propriétés

IUPAC Name |

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-2-3-12-14-13(9-4-6-10(17)7-5-9)11(8-18)15(19)22-16(14)21-20-12/h4-7,13H,2-3,19H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUELBXZTLCJZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)

![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)

![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)

![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)

![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)

![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)

![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)